molecular formula C7H11N3O B12845222 2-(1H-Pyrazol-4-yl)morpholine

2-(1H-Pyrazol-4-yl)morpholine

Cat. No.: B12845222
M. Wt: 153.18 g/mol
InChI Key: CGSRUYGJCQXWDO-UHFFFAOYSA-N
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Description

2-(1H-Pyrazol-4-yl)morpholine is a heterocyclic compound that features both a pyrazole and a morpholine ring The pyrazole ring is a five-membered ring containing two adjacent nitrogen atoms, while the morpholine ring is a six-membered ring containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Pyrazol-4-yl)morpholine typically involves the reaction of a pyrazole derivative with a morpholine derivative. One common method involves the use of 4-X-1-R-1H-pyrazole (where X is bromine or iodine and R is methyl, ethyl, or isopropyl) as a starting material. This compound reacts with 2-chloro-N-methoxy-N-methylacetamide to form an intermediate, which is then reacted with N-benzylethanolamine. The resulting compound undergoes reduction and ring-closing reactions to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1H-Pyrazol-4-yl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the pyrazole or morpholine rings.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazole or morpholine rings are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the compound, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

2-(1H-Pyrazol-4-yl)morpholine is a chemical compound with a pyrazole ring fused with a morpholine moiety. It has various applications in scientific research, spanning chemistry, biology, medicine, and industry.

Scientific Research Applications

This compound is used as a building block for synthesizing complex molecules and as a reagent in organic reactions. Its applications include:

  • Chemistry It serves as a reagent in various organic reactions.
  • Biology It is utilized in enzyme inhibition studies and as a probe for investigating biological pathways.
  • Medicine It is investigated for potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
  • Industry It is used in developing new materials and as a catalyst in industrial processes.

Biological Activities

This compound interacts with biological targets, potentially acting as an inhibitor of specific enzymes or receptors involved in disease pathways. Potential mechanisms include:

  • Enzyme Inhibition It may inhibit enzymes like cyclooxygenases (COX) or phosphodiesterases (PDE), crucial in inflammatory pathways.
  • Receptor Modulation It may interact with neurotransmitter receptors, influencing neurochemical pathways and potentially exhibiting neuroprotective effects.

Research has demonstrated several biological activities associated with this compound:

  • Antimicrobial Activity Studies have shown antimicrobial properties against several bacterial strains, indicating its potential as an antibacterial agent.
  • Anticancer Properties Preliminary studies suggest cytotoxic effects on certain cancer cell lines, warranting further investigation into its role as an anticancer agent.
  • Anti-inflammatory Effects Its ability to modulate inflammatory responses has been noted, which could be beneficial in treating inflammatory diseases.

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectReference
AntimicrobialEffective against E. coli and S. aureus
AnticancerCytotoxic effects on MCF-7 cells
Anti-inflammatoryReduced cytokine production

Case Studies

  • Antimicrobial Evaluation A study evaluated the antimicrobial efficacy of this compound against common pathogens, demonstrating significant inhibition against Escherichia coli and Staphylococcus aureus, suggesting its potential as a lead compound for developing new antibiotics.
  • Anticancer Activity In vitro studies assessed the cytotoxicity of the compound on cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). Results indicated a dose-dependent reduction in cell viability, highlighting its potential as an anticancer agent.
  • Anti-inflammatory Properties Research focused on the anti-inflammatory properties of the compound revealed that treatment with this compound significantly reduced levels of pro-inflammatory cytokines in a murine model of inflammation.

Mechanism of Action

The mechanism of action of 2-(1H-Pyrazol-4-yl)morpholine involves its interaction with specific molecular targets and pathways. The pyrazole ring can act as a weak base or acid, depending on the substituents, and can participate in hydrogen bonding and other interactions. These properties enable the compound to bind to enzymes, receptors, and other biological molecules, potentially modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(1H-Pyrazol-4-yl)morpholine include:

  • 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
  • 4-(1H-Pyrazol-1-yl)ethylpiperidine
  • 4-(4-Morpholinyl(phenyl)methyl)morpholine

Uniqueness

This compound is unique due to the specific combination of the pyrazole and morpholine rings, which imparts distinct chemical and biological properties.

Biological Activity

2-(1H-Pyrazol-4-yl)morpholine is a heterocyclic compound that integrates a pyrazole and a morpholine ring, contributing to its unique chemical properties and potential biological activities. Its molecular formula is C10_{10}H12_{12}N4_{4}O, with a molecular weight of approximately 196.25 g/mol. The compound has garnered interest due to its potential pharmacological applications, particularly in areas such as anti-inflammatory and anticancer therapies.

Pharmacological Significance

The biological activity of this compound is primarily attributed to the pyrazole moiety, which is known for its diverse pharmacological effects. Pyrazole derivatives have been extensively studied for their roles in various biological processes, including:

  • Anti-inflammatory activity : Compounds with pyrazole structures often exhibit significant anti-inflammatory properties, which can be beneficial in treating conditions such as arthritis and other inflammatory diseases.
  • Anticancer effects : Research indicates that certain pyrazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) cells.

The exact mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interact with specific enzymes or receptors involved in inflammatory pathways or cancer progression. Techniques such as molecular docking and enzyme inhibition assays are commonly employed to elucidate these interactions.

Comparative Analysis with Related Compounds

A comparison of this compound with structurally similar compounds highlights its unique biological profile:

Compound NameStructure TypeUnique Features
4-(1H-Pyrazol-4-yl)morpholinePyrazole-MorpholineExhibits distinct anti-inflammatory activity
3-(1H-Pyrazol-3-yl)piperidinePyrazole-PiperidineKnown for its analgesic properties
5-(1H-Pyrazol-5-yl)thiazolePyrazole-ThiazoleDisplays significant antimicrobial effects

The unique combination of the pyrazole and morpholine rings in this compound may confer specific solubility and reactivity profiles that differ from those of other similar compounds, potentially leading to distinct biological activities.

Case Studies and Research Findings

Recent studies have focused on evaluating the anticancer and anti-inflammatory properties of this compound:

  • Anticancer Activity : In vitro studies using the MCF-7 breast cancer cell line demonstrated that this compound exhibits cytotoxicity with a GI50 value indicating significant growth inhibition. The compound showed comparable efficacy to established anticancer agents like Adriamycin .
  • Anti-inflammatory Effects : Research has shown that derivatives of pyrazoles can inhibit pro-inflammatory cytokines, suggesting that this compound may modulate inflammatory responses through similar pathways. Inhibition assays indicated a reduction in inflammatory markers when exposed to this compound .

Properties

IUPAC Name

2-(1H-pyrazol-4-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-2-11-7(5-8-1)6-3-9-10-4-6/h3-4,7-8H,1-2,5H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGSRUYGJCQXWDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)C2=CNN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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